Tyropanoate sodium

Beschreibung

Historical Trajectory and Evolution of Oral Cholecystographic Agents

The history of contrast media in X-ray imaging dates back to the early days of radiology, with the initial use of substances like bismuth and barium for studying the digestive system mpijournal.orgworldhealthexpo.com. The visualization of the gallbladder, however, presented a unique challenge due to its soft-tissue density, which rendered it indistinguishable from surrounding abdominal contents on plain X-rays mpijournal.org.

A pivotal advancement in gallbladder imaging, known as cholecystography, occurred in the early 1920s. In 1923, the first successful visualization of the gallbladder via X-ray was achieved through the intravenous introduction of a halogenated compound that was excreted by the liver into the bile ducts and gallbladder nih.gov. This marked a significant departure from previous methods that relied on direct lumen introduction of opaque substances nih.gov. By 1925, oral administration of halogenated compounds for gallbladder visualization was also successfully accomplished nih.govradiopaedia.orgajronline.org.

The early oral cholecystographic agents, such as sodium tetraiodophenolphthalein (first described by Graham et al. in 1925), paved the way for subsequent developments radiopaedia.org. The search for an ideal cholecystographic medium continued, aiming for agents with fewer side effects and better concentration capabilities rsna.org. Iopanoic acid, introduced in 1951, represented an improvement over earlier agents, offering enhanced efficacy with fewer reported side effects rsna.orgoup.com. These agents, generally weak organic acids containing a tri-iodinated benzene (B151609) ring, were designed for intestinal absorption, hepatic uptake and excretion into the bile, and subsequent concentration in the gallbladder, allowing for X-ray visualization nih.gov.

Tyropanoate Sodium within the Context of X-ray Contrast Media Development

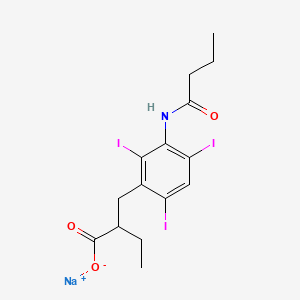

This compound, also known as sodium tyropanoate, is a radiocontrast agent specifically developed for use in cholecystography, the X-ray diagnosis and imaging of gallstones nih.govdrugbank.comwikipedia.orgmedkoo.com. Its chemical structure, like other tri-iodinated organic contrast agents, features three heavy iodine atoms covalently bonded to a benzene ring, which are responsible for obstructing X-rays and producing a visible image nih.govdrugbank.comwikipedia.orgmedkoo.com.

This compound was first approved in 1969 nih.govebi.ac.uk. It is a salt form of tyropanoic acid, and unlike iopanoic acid which is water-insoluble, this compound exhibits water solubility nih.gov. This greater aqueous solubility and the lack of influence of bile acids on its hepatic excretion were considered advantageous for its oral absorption in a fasting state nih.gov.

Research findings highlight this compound's effectiveness as an oral cholecystographic agent. Studies demonstrated that this compound reached a maximal iodine concentration in the bile of dogs around 60 minutes after ingestion, with concentrations of 11.5 ± 0.4 mg, which was higher than that observed with iopanoic acid (2.2 ± 0.55 mg) nih.gov. Furthermore, this compound was shown to induce a marked increase in bile flow (choleresis), a characteristic not observed with iopanoate sodium nih.gov.

In human patient studies, the time to peak visualization of the gallbladder with planar radiography after oral ingestion of a 3g dose of this compound was typically 8-10 hours, with 82-98% of 54 patients achieving this visualization. This timeframe was notably shorter compared to iopanoic acid, which could take 14-19 hours for maximal radiographic definition nih.govdrugbank.comnih.gov. Although oral cholecystography has been largely superseded by modern imaging modalities like ultrasound and computed tomography (CT), studies in the late 1990s and early 2000s explored the feasibility of using this class of agents, including this compound, with helical CT cholangiography for selected patients nih.govradiopaedia.orgnih.gov.

The molecular formula of this compound is C₁₅H₁₇I₃NNaO₃, with a molecular weight of approximately 663.01 g/mol nih.govmedkoo.comebi.ac.ukbiosynth.com. Its melting point is reported at 187 °C biosynth.com.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇I₃NNaO₃ | nih.govmedkoo.comebi.ac.ukbiosynth.com |

| Molecular Weight | 663.01 g/mol | nih.govmedkoo.comebi.ac.ukbiosynth.com |

| PubChem CID | 541384 | nih.govnih.gov |

| CAS Number | 7246-21-1 | medkoo.combiosynth.com |

| Melting Point | 187 °C | biosynth.com |

| Iodine Content (commercial formulation) | ~57.4% | nih.gov |

| Solubility | Water-soluble (as a salt) | nih.gov |

Table 2: Comparative Pharmacokinetic Data (this compound vs. Iopanoic Acid)

| Characteristic | This compound (in dogs) | Iopanoic Acid (in dogs) | Source |

| Maximal Iodine Conc. in Bile (mg) | 11.5 ± 0.4 | 2.2 ± 0.55 | nih.gov |

| Bile Flow Increase | Marked | Not observed | nih.gov |

Table 3: Gallbladder Visualization Time (Human Studies)

| Agent | Time to Peak Visualization (Planar Radiography) | Percentage of Patients (n=54) | Source |

| This compound | 8-10 hours | 82-98% | nih.gov |

| Iopanoic Acid | 14-19 hours | Not specified | nih.gov |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

7246-21-1 |

|---|---|

Molekularformel |

C15H18I3NNaO3 |

Molekulargewicht |

664.01 g/mol |

IUPAC-Name |

sodium;2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methyl]butanoate |

InChI |

InChI=1S/C15H18I3NO3.Na/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22;/h7-8H,3-6H2,1-2H3,(H,19,20)(H,21,22); |

InChI-Schlüssel |

SOYYVBSRTOFMPV-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)CC(CC)C(=O)[O-])I)I.[Na+] |

Isomerische SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)CC(CC)C(=O)[O-])I)I.[Na+] |

Kanonische SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)CC(CC)C(=O)O)I)I.[Na] |

Aussehen |

Solid powder |

melting_point |

209.0 °C |

Andere CAS-Nummern |

7246-21-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Bilopaque Sodium Tyropanoate Sodium, Tyropanoate Tyropanoate Tyropanoate Sodium Tyropanoate, Sodium WIN 88512 WIN-88512 WIN88512 |

Herkunft des Produkts |

United States |

Synthesis and Derivatization Methodologies of Tyropanoate Sodium

Chemical Synthesis Pathways from Precursor Compounds

The primary chemical synthesis pathway for tyropanoate sodium involves the butyrylation of iopanoic acid, followed by the conversion of the resulting tyropanoic acid into its sodium salt.

This compound is synthesized through the butyrylation of the amine group present in iopanoic acid. This reaction converts iopanoic acid into tyropanoic acid. The process typically involves acidifying iopanoic acid and heating it with butyric anhydride. A reported method involves heating the mixture at a temperature range of 70-80°C for approximately two hours. This reaction yielded tyropanoic acid with an efficiency of 84%. nih.gov

Table 1: Butyrylation Reaction Parameters and Yield

| Parameter | Value |

| Precursor Compound | Iopanoic Acid |

| Reagent | Butyric Anhydride |

| Reaction Temperature | 70-80°C |

| Reaction Time | 2 hours |

| Product | Tyropanoic Acid |

| Reported Yield | 84% nih.gov |

Following the butyrylation, the synthesized tyropanoic acid is then converted into its sodium salt, this compound. This conversion is achieved by adding methanolic sodium hydroxide (B78521) to the tyropanoic acid. nih.gov This step is crucial as it transforms the water-insoluble tyropanoic acid into its water-soluble salt form, which is essential for its intended application as a diagnostic agent. nih.gov Generally, sodium salts of carboxylic acids can be prepared by adding an equivalent amount of sodium hydroxide solution to the carboxylic acid. researchgate.net

Advanced Synthetic Approaches and Yield Optimization in Laboratory Settings

While the fundamental synthesis pathway involving butyrylation and subsequent salt formation is well-documented, detailed information specifically on advanced synthetic approaches for this compound and extensive yield optimization studies beyond the reported 84% yield for tyropanoic acid were not extensively found in the current literature. General principles of organic synthesis often involve optimizing reaction conditions, such as temperature, pressure, solvent, and catalyst, to improve yield and purity. google.com However, specific advanced methodologies or detailed laboratory findings for further yield enhancement of this compound itself were not identified.

Characterization of Synthetic Intermediates

The primary synthetic intermediate in the production of this compound is tyropanoic acid, which is formed before the final conversion to the sodium salt. nih.gov, nih.gov Chemical intermediates are generally characterized by their high reactivity and transient existence, making their isolation and detailed characterization challenging as they are often present in low concentrations during the reaction process. While the existence and role of tyropanoic acid as an intermediate are clear, specific detailed characterization data (e.g., spectroscopic analyses like NMR, IR, or mass spectrometry data) for tyropanoic acid or other potential intermediates in this particular synthesis were not found in the provided search results.

Molecular Mechanism of Action: Insights from Preclinical Investigations

Theoretical Framework for Radiographic Opacification

The ability of Tyropanoate sodium to render the gallbladder visible on a radiograph is entirely dependent on its ability to attenuate X-rays more effectively than the surrounding soft tissues. This property is conferred by the iodine atoms integrated into its molecular structure.

Principles of X-ray Attenuation by Iodine

X-ray attenuation is the reduction in the intensity of an X-ray beam as it passes through matter. This occurs through two primary interactions: Compton scattering and photoelectric absorption. While Compton scattering is dependent on the physical density of the tissue, photoelectric absorption is highly dependent on the atomic number (Z) of the atoms in the tissue. nih.gov

Iodine, with a high atomic number of 53, is significantly more effective at absorbing X-rays via the photoelectric effect compared to the primary elements that constitute soft tissues, such as hydrogen (Z=1), carbon (Z=6), nitrogen (Z=7), and oxygen (Z=8). nih.gov This differential absorption creates the contrast seen on a radiograph. Furthermore, iodine possesses a distinct advantage due to its K-shell binding energy (K-edge) of 33.2 keV, which is proximate to the average energy of X-rays utilized in diagnostic radiography. nih.govradiopaedia.org When the energy of the incident X-ray photons is just above the K-edge of iodine, the probability of photoelectric absorption increases dramatically, leading to a marked enhancement in contrast. nih.govradiopaedia.org

Role of the Tri-iodinated Benzene (B151609) Ring Structure

The molecular architecture of this compound, like other iodinated contrast media, is based on a benzene ring to which three iodine atoms are covalently bonded at the 2, 4, and 6 positions. nih.govnih.gov This tri-iodinated benzene ring serves as a stable and efficient carrier for a high concentration of iodine. The covalent bonding of iodine to the benzene ring is crucial for minimizing the release of free, potentially toxic, iodide ions into the body. nih.gov The presence of three iodine atoms per molecule significantly increases the probability of X-ray attenuation, thereby providing a high level of radiographic contrast. nih.govadam.com The substituents on the benzene ring can be modified to alter the physicochemical properties of the molecule, such as its solubility and biological distribution, without compromising its opacifying capability. nih.gov

Biological Transport and Hepatic Processing Pathways

Following oral administration, this compound must be efficiently absorbed from the gastrointestinal tract, transported in the bloodstream to the liver, taken up by hepatocytes, and finally excreted into the bile to opacify the gallbladder.

Intestinal Absorption Mechanisms

Oral cholecystographic agents are absorbed from the small intestine. oup.com The process of intestinal absorption for these compounds is complex and is influenced by their physicochemical properties. For a cholecystopaque to be absorbed, it must first dissolve in the aqueous environment of the intestinal lumen and then pass through the lipid membrane of the intestinal epithelial cells. nih.gov While earlier compounds like iopanoic acid are water-insoluble, this compound is a water-soluble salt, which is thought to facilitate its absorption in a fasting state. nih.gov

Studies on similar oral cholecystographic agents suggest that absorption is primarily a process of passive diffusion across the intestinal mucosa. oup.com The rate of absorption is influenced by the compound's polarity, with less polar compounds generally exhibiting higher permeability across the lipid cell membrane. nih.gov The presence of bile salts in the duodenum is also considered important for the absorption of some cholecystographic agents, as they can aid in the solubilization and diffusion process. oup.com

| Factor | Influence on Intestinal Absorption of Oral Cholecystopaques |

| Water Solubility | Facilitates dissolution in the intestinal lumen, a prerequisite for absorption. This compound's solubility is a key feature. nih.gov |

| Lipid Solubility (Polarity) | Essential for passive diffusion across the lipid-rich membrane of intestinal epithelial cells. nih.govnih.gov |

| Bile Salts | Can enhance the absorption of less water-soluble agents by aiding in their solubilization. oup.com |

| pH of Intestinal Milieu | Can affect the ionization state and, consequently, the absorption of the contrast agent. |

Blood Transport Dynamics and Plasma Protein Binding Affinities

Once absorbed into the bloodstream, this compound, like other oral cholecystographic agents, is extensively bound to plasma proteins, primarily albumin. nih.govoup.com This binding is a critical step in its transport to the liver and also influences its distribution and elimination from the body. The binding to albumin is reversible and serves to transport the lipophilic contrast agent through the aqueous environment of the blood. nih.gov

| Compound | Reported Plasma Protein Binding Characteristics |

| Iopanoic Acid | High-affinity reversible binding to Human Serum Albumin (HSA). nih.gov |

| Iophenoxic Acid | Very high-affinity reversible binding to HSA, leading to a long plasma half-life. nih.gov |

| This compound | Understood to be strongly bound to plasma albumin, consistent with other oral cholecystographic agents. nih.govsnmjournals.org |

Hepatic Uptake Mechanisms: Current Understanding and Research Gaps

The selective uptake of this compound from the blood into the hepatocytes is a crucial step for its excretion into the bile and subsequent opacification of the gallbladder. This process is mediated by specific transport systems in the liver. nih.gov

The current understanding is that the uptake of oral cholecystographic agents by the liver is an active, carrier-mediated process. nih.gov These agents are recognized by transport proteins on the sinusoidal membrane of hepatocytes. While the exact transporters involved in the hepatic uptake of this compound have not been definitively identified, it is hypothesized that organic anion transporting polypeptides (OATPs) may play a role, as they are involved in the uptake of other endogenous and exogenous compounds by the liver. radiopaedia.org Once inside the hepatocyte, these contrast agents bind to cytoplasmic proteins, which facilitates their transport towards the canalicular membrane for excretion into the bile. nih.gov

A significant aspect of the hepatic processing of this compound is its metabolism via glucuronide conjugation, a pathway it shares with bilirubin. nih.gov This conjugation increases the water solubility of the molecule, facilitating its excretion into the bile. nih.gov

However, it is important to note that the exact hepatic uptake mechanism is not entirely known , and this represents a research gap in the complete understanding of the pharmacology of this compound and other similar oral cholecystographic agents. nih.gov Further research is needed to fully elucidate the specific transporters and intracellular binding proteins involved in the efficient and selective hepatic processing of these compounds.

Glucuronide Conjugation as a Major Metabolic Pathway

Glucuronidation represents a critical Phase II metabolic pathway for this compound, converting the lipophilic compound into a more water-soluble form to facilitate its excretion. This biotransformation process involves the covalent addition of a glucuronic acid moiety, derived from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the tyropanoate molecule. The reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes, which are primarily located in the liver.

Preclinical studies have demonstrated that glucuronide conjugation is the predominant metabolic fate of tyropanoate. In canine models, analyses of plasma following administration of this compound revealed that a significant portion of the circulating compound is metabolized. Approximately 50% of the tyropanoate-related material in plasma exists as tyropanoate glucuronide. Further investigation identified both (+) and (-) enantiomers of tyropanoate glucuronide in the plasma. This extensive conjugation underscores the efficiency of the hepatic glucuronidation system in processing tyropanoate.

The significance of this pathway is also evident in the composition of urinary excretion products. Tyropanoate glucuronide is the primary metabolite found in urine, with the parent compound accounting for less than 5% of the material excreted via this route.

| Biological Matrix | Compound | Relative Abundance |

|---|---|---|

| Plasma | Tyropanoate Glucuronide | ~50% |

| Plasma | Parent Tyropanoate | ~40% |

| Plasma | Other Metabolites | ~10% |

| Urine | Tyropanoate Glucuronide | Primary Metabolite |

| Urine | Parent Tyropanoate | <5% |

Biliary Excretion of Conjugated Metabolites

The biliary system is the principal route for the elimination of tyropanoate metabolites. Following glucuronidation in the hepatocytes, the resulting polar tyropanoate glucuronide conjugates are actively transported across the canalicular membrane of the hepatocyte into the bile. This process is crucial for the cholecystographic function of the compound, as it leads to a high concentration of the iodine-containing agent within the biliary tract and gallbladder.

Research in canine models shows that the vast majority of the substance secreted into the bile is in its conjugated form. Approximately 90% of the tyropanoate-derived material in bile is tyropanoate glucuronide. In contrast, the parent compound, tyropanoate, is not secreted into the bile in its unconjugated form. This highlights the essential role of glucuronidation as a prerequisite for biliary clearance. The remaining 10% of the excreted material consists of other, non-glucuronide metabolites. Studies have also noted that tyropanoate administration produces a choleretic effect, leading to an increase in the rate of bile flow.

| Biliary Component | Relative Abundance |

|---|---|

| Tyropanoate Glucuronide | ~90% |

| Other Tyropanoate Metabolites | ~10% |

| Unconjugated Tyropanoate | Not Secreted |

Interaction with Endogenous Biochemical Pathways

This compound and other oral cholecystographic agents are known to significantly interact with and modulate the metabolism of thyroid hormones. These interactions occur at multiple levels, including the peripheral conversion of thyroid hormones, their binding to transport proteins in the serum, and their uptake and binding within the liver.

A primary mechanism through which oral cholecystographic agents like tyropanoate affect thyroid hormone metabolism is by potently inhibiting iodothyronine deiodinases. Specifically, they act as powerful inhibitors of both Type I (DIO1) and Type II (DIO2) 5'-deiodinase enzymes. These enzymes are responsible for the crucial peripheral conversion of the prohormone thyroxine (T4) into the more biologically active hormone, triiodothyronine (T3), by removing an iodine atom from the outer ring of the T4 molecule.

By blocking this conversion, tyropanoate administration leads to a rapid and marked decrease in serum T3 concentrations. This inhibitory effect is a characteristic of this class of compounds and is attributed to their chemical structure. The inhibition of 5'-deiodinase activity is a key factor contributing to the alterations in thyroid function tests observed following the use of these agents.

Thyroid hormones circulate in the bloodstream largely bound to carrier proteins, including thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin. Only the small, unbound (free) fraction is biologically active. Cholecystographic agents, including tyropanoate, can interfere with this equilibrium. As organic anions, they can compete with thyroid hormones for binding sites on these serum proteins. Studies on the closely related agent, ipodate (B1211876), have shown it can cause a significant increase in the percentage of free T4 in the serum, which is indicative of displacement from these binding proteins. This displacement can transiently increase the concentration of free hormone available to tissues.

The liver is a major storage and metabolic site for thyroid hormones. Tyropanoate has been shown to have a profound and acute effect on the hepatic storage of thyroxine. Studies in human subjects demonstrated that the administration of tyropanoate leads to the displacement of T4 from its binding sites within the liver.

In one study, following the administration of tyropanoate, the amount of T4 stored in the liver (estimated via hepatic radioactivity) fell by 50-60% within four hours. Concurrently, there was a corresponding increase in serum T4 levels of 57-70%, indicating that the hormone displaced from the liver entered the bloodstream. This suggests that tyropanoate and other cholecystographic agents inhibit both the uptake and the binding of T4 within hepatocytes, effectively mobilizing the hepatic T4 pool into the serum.

| Parameter | Change Following Tyropanoate Administration |

|---|---|

| Estimated Hepatic T4 Content | 50-60% Decrease |

| Serum T4 Levels | 57-70% Increase |

In Vitro Research on Tyropanoate Sodium

Cellular and Subcellular Studies

Investigations at the cellular and subcellular levels have explored how tyropanoate sodium influences cellular functions, particularly within hepatic cells.

While specific in vitro studies detailing the direct uptake mechanisms of this compound by hepatic cells are not extensively published, research has focused on its influence on the uptake of other key molecules, notably thyroid hormones. This compound has been shown to competitively inhibit the inward transport of thyroxine (T4) and triiodothyronine (T3) into rat hepatocytes in primary culture. eur.nl This effect suggests an interaction with the transport systems responsible for thyroid hormone entry into liver cells. Other cholecystographic agents, such as iopanoate and ipodate (B1211876), have also demonstrated the ability to inhibit the uptake of T4 and T3 by rat liver slices. psu.edu

Biochemical Interaction Studies

This compound engages in significant biochemical interactions, particularly concerning thyroid hormone metabolism and transport.

This compound has been demonstrated to competitively inhibit the deiodination of thyroid hormones. nih.gov This inhibitory effect is primarily directed at the deiodinase enzymes, which are crucial for the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3). Cholecystographic agents, including tyropanoate, are known to act as inhibitors of type I and type II 5'-deiodinases in vitro. oup.com Type 1 deiodinase (D1), predominantly expressed in the liver and kidneys, is responsible for converting T4 to T3 and degrading reverse T3 (rT3). nih.govmedscape.com Studies in rat liver homogenates have shown that while rT3 is a potent competitive inhibitor of T4 to T3 conversion, and iopanoic acid inhibits both T4 to T3 conversion and rT3 degradation, tyropanoate's competitive inhibitory effect on thyroid hormone deiodination is well-established. nih.govoup.comjci.org

This compound has been found to competitively displace thyroid hormones from serum protein binding sites. nih.gov Thyroid hormones, such as T3 and T4, are largely transported in the circulation bound to carrier proteins, including thyroid-binding globulin (TBG), thyroxine-binding prealbumin, and albumin. medscape.com In an in vitro experiment, tyropanoate demonstrated the ability to displace thyroid hormone from albumin binding. At a concentration of 10⁻³ M, tyropanoate caused a 45% displacement of thyroid hormone from albumin. oup.com For comparison, ipodate induced a 62% displacement, and iopanoic acid caused a 55% displacement under the same conditions. oup.com

Table 1: In Vitro Thyroid Hormone Displacement from Albumin by Cholecystographic Agents

| Agent | Concentration (M) | Displacement (%) oup.com |

| This compound | 10⁻³ | 45 |

| Ipodate | 10⁻³ | 62 |

| Iopanoic Acid | 10⁻³ | 55 |

Non Clinical in Vivo Research Utilizing Animal Models

Pharmacokinetic Profiles in Animal Species

Studies in various animal species, particularly dogs and cats, have detailed the pharmacokinetic behavior of tyropanoate sodium, highlighting its unique characteristics compared to other cholecystographic agents.

Absorption and Distribution in Model Organisms (e.g., Dogs, Cats)

This compound demonstrates efficient absorption and specific distribution patterns in model organisms. In dogs, oral administration of this compound resulted in a maximal iodine concentration of 11.5 ± 0.4 mg in the bile approximately 60 minutes post-ingestion. fishersci.ca This concentration was notably higher than that achieved with iopanoic acid (2.2 ± 0.55 mg) and comparable to sodium ipodate (B1211876) (12.9 ± 1.4 mg). fishersci.ca The water solubility of this compound, unlike iopanoic acid, contributes to its favorable oral absorption even in a fasting state. fishersci.ca

Investigations into intestinal absorption in cannulated segments of the dog jejunum revealed that tyropanoate, being a more polar contrast agent, exhibited greater absorption rates compared to less polar compounds such as iopanoic acid and sodium ipodate. This was observed under specific experimental conditions where the resistance of the unstirred water layer was not rate-limiting and bile acid micelles were absent. ontosight.ai Following intravenous administration in dogs, this compound concentrations in the bile were found to be approximately 60 to 400 times higher than those in plasma, indicating significant biliary concentration. fishersci.ca

Hepatic Concentration and Biliary Excretion Kinetics

This compound is rapidly excreted into the bile after injection. wikipedia.org Research in dogs has shown that the majority of the material secreted into the bile, approximately 90%, is in the form of tyropanoate glucuronide, with an equal distribution between its (+) and (-) enantiomers. uni.lu A smaller fraction, about 10%, is excreted as other tyropanoate-derived metabolites, while tyropanoate itself is not secreted into the bile. uni.lu

The rate of biliary excretion of this compound was not significantly affected by the rate of hepatic excretion of bile salts. fishersci.cacmdm.tw Furthermore, excretion studies demonstrated that this compound induced a marked increase in bile flow, known as choleresis, a characteristic not observed with iopanoate sodium. fishersci.ca This choleretic effect is thought to be associated with the non-glucuronide metabolites of tyropanoate. uni.lu The maximum rate of biliary excretion of this compound in dogs, under low taurocholate infusion conditions, was determined to be 0.956 µmoles per minute per kilogram. cmdm.tw

Table 1: Biliary Excretion Rates of Cholecystographic Agents in Dogs (Low Taurocholate Infusion)

| Agent | Maximum Biliary Excretion Rate (µmoles/min/kg) |

| This compound | 0.956 cmdm.tw |

| Sodium Ipodate | 1.472 cmdm.tw |

| Iopanoic Acid | 0.671 cmdm.tw |

Renal Excretion Pathways and Rates

The urinary excretion of this compound in dogs was found to be proportional to its plasma levels, accounting for approximately 30% of the total excretion. fishersci.ca The predominant metabolite identified in urine was tyropanoate glucuronide. uni.lu Tyropanoate itself constituted less than 5% of the material in urine, while other tyropanoate metabolites contributed approximately 20%. uni.lu In anesthetized dogs, the total urinary excretion of tyropanoate-derived material could account for up to 35% of the total excretion. uni.lu

Imaging Efficacy and Contrast Enhancement in Animal Models

The efficacy of this compound as a contrast agent for imaging has been thoroughly evaluated in animal models, particularly concerning gallbladder opacification.

Gallbladder Opacification Characteristics (e.g., in Dogs, Cats)

Successful radiographic imaging of the gallbladder is contingent upon adequate opacification by the oral cholecystographic agent. fishersci.ca In dogs, gallbladder opacification achieved with this compound could persist for up to 4 days when measured by computed tomography (CT) and up to 2.5 days by planar radiography. fishersci.canih.gov A strong direct linear correlation (r = 0.925) was observed between the actual concentration of iodine in the bile and the density of the gallbladder as measured by CT in dogs. This finding indicates that CT measurements can serve as a reliable method for determining the concentration of contrast agents within the gallbladder during oral cholecystography. nih.gov

Studies investigating the influence of diet and fasting on gallbladder opacification in dogs showed that for a single dose of this compound, the mean gallbladder density measured by CT was not affected by diet. fishersci.canih.govnih.gov However, when a second dose was administered, the gallbladder density was significantly greater if this compound was given in a fasting state. fishersci.ca In cats, preliminary imaging studies reported an average cholecystographic index (ACI) of 3.7 for this compound (at 100 mg/kg), which was comparable to the ACI of 3.6 reported for iopanoic acid. fishersci.ca

Table 3: Gallbladder Opacification Duration in Dogs

| Imaging Modality | Duration of Opacification |

| Computed Tomography (CT) | Up to 4 days fishersci.canih.gov |

| Planar Radiography | Up to 2.5 days fishersci.canih.gov |

Comparative Imaging Studies with Related Contrast Agents (e.g., Iopanoic Acid, Ipodate Sodium)

Comparative studies in animal models have demonstrated the efficacy of this compound as a cholecystographic agent relative to other contrast media. In preliminary imaging studies conducted in cats, this compound, administered at a dose of 100 mg/kg, yielded an average cholecystographic index (ACI) of 3.7. This was comparable to iopanoic acid, which showed an ACI of 3.6 wikipedia.org.

In dogs, oral administration of this compound resulted in maximal iodine concentrations in the bile, reaching approximately 11.5 ± 0.4 mg around 60 minutes post-ingestion. This concentration was notably higher than that achieved with iopanoic acid (2.2 ± 0.55 mg) but similar to sodium ipodate (12.9 ± 1.4 mg) wikipedia.org. Furthermore, imaging techniques in dogs revealed that gallbladder opacification following this compound administration could persist for up to 4 days when measured by Computed Tomography (CT) and up to 2.5 days by planar radiography wikipedia.orgnih.gov. A key chemical difference contributing to its performance is its water solubility, unlike iopanoic acid which is insoluble, favoring this compound's oral absorption, particularly in the fasting state wikipedia.org.

Influence of Physiological Factors on Imaging Outcomes (e.g., Diet, Fasting)

The influence of physiological factors, such as diet and fasting, on the imaging outcomes of this compound has been investigated in animal models. A study in dogs, employing CT to determine gallbladder density, indicated that a single dose of this compound showed no difference in mean gallbladder density whether administered with a meal or in a fasting state wikipedia.orgfishersci.ca. However, when two consecutive doses were given, gallbladder density was significantly greater if this compound was administered during fasting wikipedia.orgfishersci.ca. This suggests that while a single dose's efficacy is not significantly impacted by food, maximal opacification with repeated doses benefits from a fasting regimen fishersci.ca.

Table 1: Influence of Diet/Fasting on Gallbladder Opacification in Dogs

| Contrast Agent | Single Dose Administration | Two Consecutive Doses Administration |

| This compound | Diet makes no difference | Administer during fasting |

| Iopanoic Acid | With a meal | With a meal or during fasting |

| Sodium Ipodate | While fasting | Administer during fasting |

Note: Data derived from studies in dogs evaluating gallbladder density by CT. fishersci.ca

Pharmacodynamic Effects in Animal Systems

Beyond its primary role as a contrast agent, this compound exhibits several pharmacodynamic effects in animal systems, particularly concerning bile flow and thyroid hormone regulation.

Choleretic Action and Bile Flow Modulation

This compound has been shown to possess choleretic action, leading to a marked increase in bile flow in excretion studies. This choleretic effect was not observed with iopanoate sodium wikipedia.org. The rate of biliary excretion of this compound was found to be independent of the rate of hepatic excretion of bile salts wikipedia.org.

Influence on Thyroid Hormone Levels in Animal Models

Oral cholecystographic agents (OCAs), including this compound, are known to influence thyroid hormone metabolism. These agents can competitively inhibit the deiodination of thyroid hormones nih.gov. Studies utilizing rat liver slices have demonstrated that this compound, alongside ipodate and iopanoic acid, can inhibit the uptake of both thyroxine (T4) and triiodothyronine (T3) eur.nlpsu.edu. In in vivo rat studies, tyropanoate was observed to displace T4 from the liver, leading to an acute increase in serum T4 levels eur.nlpsu.edu. This effect is believed to stem from the displacement of T4 from liver cytosol binding proteins and a competitive inhibition of T4's inward transport across the plasma membrane eur.nl. Radiocontrast agents, including tyropanoate, may affect thyroid function by preventing T4 uptake by tissues, directly inhibiting 5'-deiodinase enzymes, or by releasing iodine which then exerts an antithyroid effect on the thyroid gland veteriankey.com.

Effects on Pituitary Gland Function (e.g., TSH response)

The impact of this compound on pituitary gland function, specifically the thyroid-stimulating hormone (TSH) response, has been observed in the context of its broader effects as an OCA. Oral cholecystographic agents, including tyropanoate, iopanoic acid, and ipodate, are understood to inhibit the conversion of T4 to T3, which can subsequently lead to a transient rise in TSH levels viamedica.pl. While some OCAs like iopanoic acid have been shown to inhibit pituitary conversion of T4 to T3 in rats oup.com, direct studies focusing solely on this compound's specific effects on pituitary gland function and TSH response in animal models are less detailed in the available literature. It has been noted that tyropanoate did not exhibit significant competitive properties with T3 for the nuclear receptor site in certain studies oup.com.

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Tri-iodinated Benzene (B151609) Ring Substitution Patterns

The specific substitution patterns on the tri-iodinated benzene ring of tyropanoate sodium critically influence its pharmacokinetic properties, including solubility, absorption, and interaction with biological molecules.

The substituents located at positions 1 and 3 on the aromatic ring are key determinants of a cholecystographic agent's aqueous and lipid solubility nih.govnih.gov. These hydrophobic and hydrophilic properties dictate the compound's ability to traverse biological membranes. For effective radiographic imaging, the agent must possess sufficient lipophilicity to pass through the gastrointestinal mucosa following oral administration nih.govnih.gov.

This compound was initially synthesized in 1962 as a modification of iopanoic acid, primarily to reduce its toxicity nih.govnih.gov. A significant structural difference lies in the butyrylation of the amine group in this compound, which distinguishes it from iopanoic acid nih.govnih.gov. This modification renders this compound, as a salt, soluble in water, a notable contrast to iopanoic acid, which is insoluble in water nih.govnih.gov. The enhanced aqueous solubility of this compound, coupled with the absence of an adverse effect of bile acids on its hepatic excretion, facilitates its oral absorption, particularly in a fasting state nih.govnih.gov.

A critical feature of this compound's molecular design is the absence of a substituent at position 5 on the benzene ring nih.govnih.gov. This specific structural characteristic is instrumental in enabling the compound to bind to serum albumin nih.govnih.gov. Furthermore, it facilitates the preferential uptake of this compound by hepatocytes nih.govnih.gov. While the precise mechanism of hepatic uptake is not fully elucidated, this structural feature is directly linked to the compound's efficient delivery to the liver nih.govnih.gov. This compound has also been shown to competitively displace thyroid hormones from serum protein binding nih.gov.

Comparative Structural Analysis with other Cholecystographic Agents

Cholecystographic agents, including this compound, iopanoic acid, and ipodate (B1211876), are generally weak organic acids containing a tri-iodinated benzene ring with iodine at positions 2, 4, and 6 nih.govnih.govnih.gov. The primary chemical distinctions among these compounds reside in the different substituents at positions 1 and 3 on their aromatic rings nih.govnih.gov.

This compound differs from iopanoic acid mainly by the butyrylation of its amine group nih.govnih.gov. This modification confers water solubility to this compound, unlike iopanoic acid, which is water-insoluble nih.govnih.gov. The improved aqueous solubility of this compound contributes to its more rapid absorption and earlier optimal gallbladder opacification compared to iopanoic acid nih.gov. For instance, human studies indicated that optimal gallbladder opacification with this compound occurred 5-8 hours post-ingestion, whereas iopanoic acid could take 14-19 hours for visualization nih.gov.

Ipodate, another cholecystographic agent, also features a tri-iodinated benzene ring and exhibits a high degree of lipid solubility nih.gov. Comparative studies on rat hepatocytes have shown that this compound, iopanoic acid, and ipodate all inhibit the active transport of thyroid hormones (T3 and T4) into the cells, with varying degrees of inhibition at different concentrations eur.nl.

Table 1: Comparative Inhibition of Thyroid Hormone Transport in Rat Hepatocytes by Cholecystographic Agents

| Agent | Concentration (µM) | T4 Transport (% control) [SEM] | T3 Transport (% control) [SEM] |

| This compound | 10 | 51 (5) [a] | 53 (4) [a] |

| This compound | 100 | 19 (5) | 39 (6) |

| Iopanoic Acid | 10 | 58 (5) [b] | 57 (3) [a] |

| Iopanoic Acid | 100 | 22 (5) | 44 (5) |

| Ipodate | 10 | 49 (5) | 53 (3) [a] |

| Ipodate | 100 | 32 (4) | 45 (5) |

Data adapted from a rat liver study eur.nl. Note: [a] and [b] indicate statistical significance levels in the original study, not detailed here.

Rational Design Strategies for Enhanced Performance

The development of this compound exemplifies rational design strategies aimed at improving the performance of cholecystographic agents. Its synthesis was a deliberate modification of iopanoic acid, focusing on reducing toxicity nih.govnih.gov. The key design change, butyrylation of the amine group, successfully converted an insoluble compound (iopanoic acid) into a water-soluble salt (this compound) nih.govnih.gov. This enhanced aqueous solubility directly contributed to better oral absorption and faster diagnostic visualization times nih.govnih.gov.

The strategic placement of iodine atoms at positions 2, 4, and 6 ensures optimal X-ray attenuation nih.govnih.govnih.gov. The absence of a substituent at position 5 was a crucial design element that optimized binding to serum albumin and facilitated efficient hepatocyte uptake, leading to effective concentration in the gallbladder nih.govnih.gov. These design principles highlight the importance of balancing lipophilicity for absorption with hydrophilicity for transport and excretion, alongside specific structural features that govern interaction with biological systems for targeted delivery and imaging efficacy.

Analytical Methodologies for Tyropanoate Sodium Research

Chromatographic Techniques for Compound Separation and Quantification

Chromatographic methods are essential for separating Tyropanoate sodium from impurities or other components within a sample matrix, as well as for quantifying its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While direct analysis of the sodium salt may be challenging due to its low volatility, GC-MS can be effectively used for the analysis of this compound after appropriate derivatization. A common approach involves converting the sodium salt to its more volatile methyl ester derivative.

The typical workflow for a GC-MS analysis of derivatized this compound would involve:

Sample Preparation: Conversion of this compound to a volatile derivative, such as a trimethylsilyl (B98337) (TMS) or methyl ester.

Injection: Introduction of the derivatized sample into the GC system.

Separation: The sample is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase.

Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.

Research applications of GC-MS in the context of this compound could include impurity profiling and metabolic studies. For instance, identifying and quantifying trace impurities that may have been introduced during the synthesis process is crucial for quality control.

Hypothetical GC-MS Data for Tyropanoate Methyl Ester:

| Parameter | Value |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Retention Time | ~12.5 min |

| Key Mass Fragments (m/z) | [Data specific to the fragmentation pattern of the derivatized compound] |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this type of analysis.

In a typical RP-HPLC setup for this compound, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a pH modifier to ensure the analyte is in a consistent ionic state. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light.

Key applications of HPLC in this compound research include:

Purity Assessment: Determining the percentage purity of the compound.

Impurity Profiling: Separating and quantifying related substances and degradation products.

Stability Studies: Monitoring the degradation of this compound under various stress conditions (e.g., heat, light, pH).

Exemplary HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 235 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Spectroscopic and Elemental Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and elemental composition of this compound.

Given that this compound is an iodinated compound and a radiocontrast agent, X-ray based techniques are particularly relevant. wikipedia.orgmedkoo.comncats.io

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. anton-paar.com In the context of this compound, XRF would be highly effective for quantifying the iodine content, which is a critical parameter for its function as a contrast agent. nih.gov The technique works by bombarding the sample with high-energy X-rays, causing the elements within the sample to emit characteristic "secondary" (or fluorescent) X-rays. The energy of these emitted X-rays is indicative of the specific elements present, and their intensity is proportional to the concentration of those elements. anton-paar.com

X-ray Diffraction (XRD) is a powerful technique for determining the crystallographic structure of a solid material. anton-paar.com For this compound, XRD analysis can provide information about its crystal lattice, polymorphism, and degree of crystallinity. This is important as the crystalline form of a pharmaceutical compound can affect its physical properties, such as solubility and stability. The diffraction pattern obtained from XRD is unique to a specific crystalline structure.

Typical Information Obtained from X-ray Analysis:

| Technique | Information Provided |

|---|---|

| X-ray Fluorescence (XRF) | - Elemental composition- Quantification of iodine content |

| X-ray Diffraction (XRD) | - Crystalline structure- Phase identification- Polymorphism |

Method Validation in Academic Research Settings

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net In an academic research setting, while the regulatory requirements may be less stringent than in the pharmaceutical industry, method validation is still crucial for ensuring the reliability and reproducibility of research findings. gavinpublishers.comresearchgate.net The key validation parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) and can be assessed at different levels (repeatability, intermediate precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Illustrative Validation Summary for an HPLC Method:

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

| Specificity | No interference at the retention time of the analyte peak |

Theoretical and Emerging Applications in Preclinical Research

Potential for Advanced Imaging Modalities

Tyropanoate sodium's inherent radiocontrast properties, attributed to its tri-iodinated benzene (B151609) ring containing approximately 57.4% iodine, position it for potential integration into advanced imaging techniques wikipedia.orgwikipedia.org. The presence of iodine at positions 2, 4, and 6 on the benzene ring is crucial for X-ray absorption, facilitating the visualization of internal structures wikipedia.orgwikipedia.org.

Studies conducted around 1999-2000 indicated the feasibility of employing this class of oral cholecystographic agents, including this compound, in conjunction with helical CT cholangiography wikipedia.orgwikipedia.org. The mechanism relies on the compound's solubilization in the intestinal lumen, subsequent absorption across the intestinal mucosa, transport in the blood, and then uptake and excretion by the liver, leading to its final concentration within the gallbladder and biliary tree, enabling X-ray imaging wikipedia.orgwikipedia.org. This compound exhibits greater aqueous solubility compared to iopanoic acid, which is advantageous for its oral absorption, particularly in the fasting state wikipedia.org. Preclinical data from dog studies demonstrated that gallbladder opacification, when measured by CT, could persist for up to 4 days following oral administration of this compound wikipedia.org.

Investigational Roles beyond Traditional Imaging

Beyond its established role in anatomical visualization, this compound has demonstrated properties that suggest its utility as a mechanistic probe in physiological research, particularly concerning biliary function and thyroid hormone metabolism.

This compound is rapidly excreted into the bile following administration wikipedia.orgwikipedia.org. Research in dogs has shown that this compound induces a marked increase in bile flow, a phenomenon known as choleresis, which was not observed with iopanoate sodium wikipedia.orgontosight.ai. This choleretic action highlights its potential as a tool to investigate the mechanisms underlying bile production and flow dynamics. Furthermore, studies have indicated that the rate of biliary excretion of this compound is not significantly influenced by the rate of hepatic excretion of bile salts, suggesting independent pathways or regulatory mechanisms that could be further explored wikipedia.org. In dogs, this compound achieved a maximal iodine concentration of 11.5 ± 0.4 mg in the bile approximately 60 minutes post-ingestion, a concentration higher than that observed with iopanoic acid (2.2 ± 0.55 mg) wikipedia.org.

This compound is recognized for its significant interactions with thyroid hormone metabolism. In a 1982 rat liver study, it was shown to competitively inhibit the deiodination of thyroid hormones wikipedia.org. This compound can also competitively displace thyroid hormones from serum protein binding, as observed in patient serum wikipedia.org. Iodinated contrast media, including tyropanoate, are known to potently reduce the conversion of thyroxine (T4) to triiodothyronine (T3) by inhibiting 5'-deiodinase enzymes (5'DID-1 and 5'DID-2) in both peripheral circulation and the pituitary gland wikipedia.orgfishersci.ca.

In vitro studies have demonstrated that tyropanoate can displace thyroid hormone from albumin binding, with a 45% displacement observed at a 10-3M concentration, compared to 62% for ipodate (B1211876) and 55% for iopanoic acid wikipedia.org. In vivo studies in subjects administered with 125I-labeled T4 and then tyropanoate, showed an increase in serum radioactivity and free T4 levels, alongside a decrease in hepatic radioactivity wikipedia.org. This suggests its utility in investigating the hepatic binding and transport of thyroid hormones. This compound's ability to interfere with thyroid hormone transport into cellular tissues, as observed in rat hepatocytes, further positions it as a valuable tool for understanding the complex mechanisms of thyroid hormone uptake and cellular bioavailability iiab.mefishersci.co.uk.

Table 1: In Vitro Displacement of Thyroid Hormone from Albumin by Iodinated Contrast Agents wikipedia.org

| Compound | Concentration (M) | % Displacement |

| Ipodate | 10-3 | 62 |

| Iopanoic acid | 10-3 | 55 |

| Tyropanoate | 10-3 | 45 |

Future Directions in Compound Optimization and Derivative Synthesis

This compound was first synthesized in 1962 as a modification of iopanoic acid, primarily to reduce its toxicity wikipedia.org. The key chemical modification involved the butyrylation of the amine group, which enhanced its aqueous solubility compared to the water-insoluble iopanoic acid wikipedia.orgwikipedia.org. This structural alteration, particularly the substituents at positions 1 and 3 on the tri-iodinated benzene ring, influences the compound's hydrophobic and hydrophilic properties, which are critical for its intestinal absorption and preferential hepatocyte uptake wikipedia.orgwikipedia.org.

Future research directions could leverage this understanding of structure-activity relationships to optimize this compound and synthesize novel derivatives. This might involve exploring modifications to the butyrylamino group or other parts of the molecule to enhance specific properties, such as improved targeting to particular cell types or organs, fine-tuning its interaction with deiodinase enzymes for more selective thyroid hormone modulation, or developing new contrast agents with tailored pharmacokinetic profiles for advanced imaging modalities. The insights gained from its unique choleretic action and thyroid hormone interactions could guide the design of compounds with specific pharmacological or diagnostic applications in preclinical models.

Historical Context of Scientific Inquiry into Tyropanoate Sodium

Early Research and Development Efforts

Tyropanoate sodium was first synthesized in 1962, representing a significant advancement in the development of oral cholecystographic agents. Its creation was a direct modification of an earlier agent, iopanoic acid, with the primary objective of reducing toxicity. wikipedia.orgfishersci.cauni.lu A key chemical modification involved the butyrylation of the amine group in iopanoic acid, which also conferred greater aqueous solubility to this compound compared to its predecessor, iopanoic acid, which is water-insoluble. wikipedia.orgfishersci.ca This enhanced solubility was crucial for improved oral absorption. wikipedia.org

Early studies focused on evaluating its efficacy in gallbladder visualization. For instance, a retrospective study involving 364 patient cases indicated that this compound (at a dose of 4.5 g) demonstrated comparable or even improved gallbladder visualization compared to iopanoic acid (at a dose of 3 g), with a notable reduction in reported side effects. wikipedia.org Another crossover comparison study involving 50 patients who received both agents within a two-week period further supported these findings, reporting 70% good visualization for this compound versus 58% for iopanoic acid, alongside fewer side effects. wikipedia.org

Human biochemical studies demonstrated that following oral ingestion, this compound was rapidly absorbed from the intestinal tract, achieving peak serum iodine levels of 330-460 mg/liter within 1-4 hours. wikipedia.orgnih.gov Approximately 50% of the compound was excreted in urine and the remaining 50% in feces. wikipedia.org Optimal gallbladder opacification in normal subjects was typically observed 5-8 hours post-ingestion. wikipedia.org

Evolution of Research Foci over Time

The initial focus on improving cholecystography with this compound gradually broadened to include investigations into its systemic effects and alternative formulations. Research in the early 1980s, for example, explored the deiodination mechanism of tyrosyl and phenolic rings of thyroid hormones, revealing that this compound could competitively inhibit the deiodination of thyroid hormones. wikipedia.org Further studies using patient serum confirmed its ability to competitively displace thyroid hormones from serum protein binding. wikipedia.orgnih.govuni.lu

Later research also investigated methods to optimize its administration and reduce systemic iodine levels. Studies outlined processes for administering this compound continuously or intermittently over several hours to achieve adequate gallbladder visualization while maintaining significantly lower maximum iodine concentrations in the blood compared to a single initial dose. wikipedia.org This included the development of sustained-release formulations, which were shown to result in markedly lower blood iodine levels over time while yielding good to excellent visualization. wikipedia.org

By the late 1990s and early 2000s, with the advent of more advanced imaging modalities such as ultrasound and computed tomography (CT), the clinical use of oral cholecystographic agents like this compound largely diminished. wikipedia.orgfishersci.canih.govuni.lunih.gov However, some studies in 1999-2000 explored the feasibility of using this class of agents in conjunction with helical CT cholangiography, indicating a continued, albeit specialized, research interest. wikipedia.org

Impact of this compound Research on Broader Scientific Fields

The scientific inquiry into this compound had several impacts beyond its direct application in cholecystography. Its development contributed to the broader understanding of contrast media pharmacokinetics, particularly the principles governing oral absorption, hepatic uptake, biliary excretion, and concentration within the gallbladder. wikipedia.orgfishersci.cawikipedia.org The tri-iodinated benzene (B151609) ring structure, common to this class of compounds, and the influence of substituents on properties like aqueous and lipid solubility, were further elucidated through such research. wikipedia.orgfishersci.ca

Perhaps one of the most significant broader impacts stemmed from the discovery of its interaction with thyroid hormone metabolism. The observation that this compound, along with other oral cholecystographic agents, could inhibit deiodinases (enzymes crucial for thyroid hormone conversion) and displace thyroid hormones from protein binding sites, provided valuable insights into the regulation of thyroid function. wikipedia.orgnih.govuni.lu This research contributed to the understanding of how certain compounds can influence endocrine systems and, in some cases, even led to investigations into the potential therapeutic applications of related compounds in managing thyroid disorders, such as hyperthyroidism, by rapidly reducing serum triiodothyronine (T3) levels. uni.lu

While oral cholecystography is now largely of historical interest, the research conducted on agents like this compound laid foundational knowledge for the development of subsequent diagnostic agents and advanced the understanding of contrast agent chemistry and biological interactions. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.